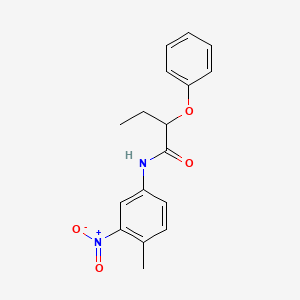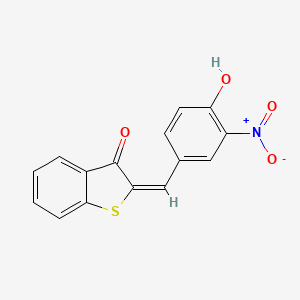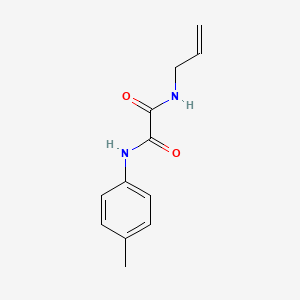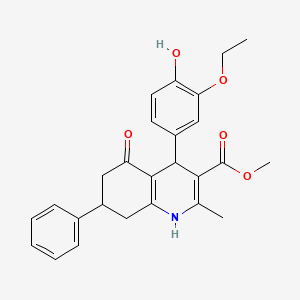
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide, also known as MNPN, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide acts as a selective antagonist of the GPR35 receptor, which is a GPCR that plays a role in various physiological processes. By binding to the GPR35 receptor, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide blocks its activation and downstream signaling, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been shown to inhibit cancer cell proliferation and migration, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has several advantages for use in lab experiments, including its selectivity for the GPR35 receptor and its potential as a pharmacological tool for investigating GPCR modulation. However, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide also has limitations, including its limited availability and the need for further research to fully understand its pharmacological effects.
Zukünftige Richtungen
There are several future directions for N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide research, including the investigation of its potential as an anticancer agent, its role in modulating pain and inflammation, and its effects on cardiovascular function. Additionally, further research is needed to fully understand the pharmacological effects of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide and its potential as a tool for investigating GPCR modulation.
Synthesemethoden
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide can be synthesized using various methods, including the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyryl chloride. This reaction results in the formation of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide as a yellow solid, which can be purified using recrystallization. Other methods of synthesis include the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyric acid in the presence of a coupling agent, or the reaction between 4-methyl-3-nitrophenol and 2-phenoxybutanoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have potential as a pharmacological tool in scientific research. This compound has been used in studies investigating the role of G protein-coupled receptors (GPCRs) in various physiological processes, including pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been used to study the effects of GPCR modulation on cancer cell proliferation and migration.
Eigenschaften
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-13-10-9-12(2)15(11-13)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGTAFXRZLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)


![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)

![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)